molecular formula C16H10N2Na2O8S2 B016597 [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt CAS No. 3875-70-5

[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt

Cat. No. B016597
CAS RN: 3875-70-5
M. Wt: 468.4 g/mol
InChI Key: KFASJWBJXNIESC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,2’-Bi-1H-indole]-3,3’-diol, bis(hydrogen sulfate) (ester), disodium salt” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, indoles, which are part of the compound’s structure, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds2.



Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results. However, it is known that it contains indole structures1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, indoles are known to be involved in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, it is known that it is a sodium salt1.


Scientific Research Applications

Catalysis and Organic Synthesis

A novel disodium 1,2-ethanediol bis(hydrogen sulfate) salt-based solid acid catalyst demonstrated enhanced activity and selectivity in producing methyl isobutyl ether or isobutene from a methanol–isobutanol mixture, showcasing its utility in catalysis and organic synthesis applications (Shen et al., 2001). Furthermore, the synthesis and characterization of [NaO3SOCH2CH2OSO3Na] and its anchored form on zirconium hydroxide introduced a high concentration of solid dual acid sites, expanding its potential in heterogeneous catalysis (Shen et al., 2001).

Advanced Synthesis Techniques

Silica-supported sodium hydrogen sulfate and Amberlyst-15 emerged as efficient heterogeneous catalysts for the facile synthesis of Bis- and Tris(1H-indol-3-yl)methanes from indoles and carbonyl compounds, indicating the compound's role in promoting electrophilic substitution reactions under mild conditions (Ramesh et al., 2003).

Material Science and Surface Chemistry

The synthesis of unsymmetrical ethers and branched olefins from alcohols over a novel (HO)3ZrO3SO–CH2CH2–OSO3Zr(OH)3-derived catalyst highlighted its significant activity and selectivity, suggesting its usefulness in material science and surface chemistry applications (Shen et al., 2001). This compound's anchored form on zirconium hydroxide, which yields a high concentration of solid dual acid sites, further underscores its utility in creating functional materials with specific chemical properties (Shen et al., 2001).

Environmental Chemistry

The use of silica-bonded DABCO hydrogen sulfate ((SB-DABCO)HSO4) as a new dual-interphase catalyst for the synthesis of bis(pyrazolyl)methanes via a one-pot pseudo-five-component condensation reaction showcased an environmentally friendly approach to complex organic syntheses, offering a versatile range of substrates and high diversity of products (Shekouhy et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results.


Future Directions

The future directions for the study or use of this compound are not provided in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

disodium;[2-(3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8S2.2Na/c19-27(20,21)25-15-9-5-1-3-7-11(9)17-13(15)14-16(26-28(22,23)24)10-6-2-4-8-12(10)18-14;;/h1-8,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASJWBJXNIESC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063216
Record name [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt

CAS RN

3875-70-5
Record name (2,2'-Bi-1H-indole)-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2'-Bi-1H-indole]-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2,2'-bi-1H-indole]-3,3'-diyl disulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Reactant of Route 2
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Reactant of Route 3
Reactant of Route 3
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Reactant of Route 4
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Reactant of Route 5
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Reactant of Route 6
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.